Spectroscopic Analysis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide: A Technical Guide
Spectroscopic Analysis of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of the styrylpyridinium dye, [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization of similar organic compounds. The guide details the expected spectroscopic signatures based on data from analogous structures and outlines the experimental protocols for acquiring such data.
Styrylpyridinium dyes are a class of organic compounds known for their interesting photophysical properties, including their use as fluorescent probes and in nonlinear optical materials. The title compound features a donor-π-acceptor (D-π-A) architecture, where the phenyl prop-2-enoate group can act as part of the conjugated system, and the methylpyridinium moiety serves as a strong electron acceptor. This structure is expected to give rise to distinct spectroscopic characteristics.
Expected Spectroscopic Data
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Analogous Compounds
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Pyridinium-H (ortho to N⁺) | 8.5 - 8.8 | 145 - 150 |
| Pyridinium-H (meta to N⁺) | 7.8 - 8.2 | 125 - 130 |
| Ethenyl-H (α to pyridinium) | 7.2 - 7.6 | 120 - 125 |
| Ethenyl-H (β to pyridinium) | 7.5 - 7.9 | 140 - 145 |
| Phenyl-H (ortho to ethenyl) | 7.5 - 7.8 | 128 - 132 |
| Phenyl-H (ortho to prop-2-enoate) | 7.1 - 7.4 | 120 - 124 |
| N-CH₃ | ~4.3 | 45 - 50 |
| Prop-2-enoate (CH=CH₂) | 5.9 - 6.5 | 128 - 135 |
| Prop-2-enoate (C=O) | - | 164 - 168 |
Note: Expected values are based on general knowledge of similar structures and data from related compounds.
Table 2: Representative Infrared (IR) Spectroscopy Data for Analogous Compounds
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic & vinyl) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic, N-CH₃) | 2850 - 2950 | Medium-Weak |
| C=O stretch (ester) | 1710 - 1730 | Strong |
| C=C stretch (aromatic & vinyl) | 1580 - 1650 | Strong-Medium |
| C=N stretch (pyridinium ring) | 1450 - 1550 | Medium |
| C-O stretch (ester) | 1150 - 1250 | Strong |
Note: Expected values are based on general knowledge of similar structures and data from related compounds.[1]
Table 3: Representative UV-Visible (UV-Vis) Spectroscopy Data for Analogous Compounds
| Solvent | Expected λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Methanol | 380 - 420 | 25,000 - 40,000 |
| Acetonitrile | 375 - 415 | 25,000 - 40,000 |
| Dichloromethane | 385 - 425 | 25,000 - 40,000 |
Note: The absorption maximum is attributed to the π-π transition of the conjugated system. The position of λ_max can be sensitive to solvent polarity.[2][3][4]*
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the title compound, based on standard laboratory procedures for similar organic molecules.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in an NMR tube. The choice of solvent is crucial as the compound's solubility may vary.
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Instrumentation: Use a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
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Data Acquisition:
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For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) or the residual solvent peak as an internal reference.
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For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
2.2 Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
2.3 UV-Visible (UV-Vis) Spectroscopy
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or water). A typical concentration is in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference. Scan the absorbance over a wavelength range that covers the expected absorption, typically from 200 to 800 nm.
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Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel synthetic compound like [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide.
Caption: Workflow for Spectroscopic Analysis.
Structural Interpretation of Spectroscopic Data
The combination of spectroscopic techniques provides a comprehensive structural characterization of the molecule.
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NMR Spectroscopy is essential for determining the carbon-hydrogen framework. The ¹H NMR spectrum will confirm the presence and connectivity of the pyridinium, phenyl, and ethenyl protons, with their chemical shifts being influenced by their electronic environment. The integration of the signals will correspond to the number of protons in each environment. The ¹³C NMR spectrum will identify all unique carbon atoms, including the quaternary carbons of the pyridinium ring and the carbonyl carbon of the ester group.
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IR Spectroscopy is used to identify the functional groups present in the molecule. The strong absorption band for the C=O stretch of the prop-2-enoate group is a key diagnostic peak. The various C=C and C=N stretching vibrations confirm the presence of the aromatic and vinyl groups.
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UV-Vis Spectroscopy provides information about the electronic structure and conjugation within the molecule. The long-wavelength absorption maximum (λ_max) is characteristic of the extended π-conjugated system formed by the pyridinium ring, the ethenyl bridge, and the phenyl ring. The position and intensity of this band can be influenced by the solvent environment.
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Mass Spectrometry (not detailed in the tables) would be used to determine the molecular weight of the cation and to study its fragmentation pattern, which can provide further structural confirmation. For this ionic compound, electrospray ionization (ESI) would be the most appropriate technique.
By integrating the data from these spectroscopic methods, a complete and unambiguous structural assignment of [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide can be achieved.
